molecular formula C14H25NO4 B582708 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide CAS No. 192883-12-8

3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide

Cat. No.: B582708
CAS No.: 192883-12-8
M. Wt: 271.35 g/mol
InChI Key: DOICJCCMIBBSOO-KIYNQFGBSA-N
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Description

N-3-hydroxydecanoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in quorum sensing, a process of bacterial communication that regulates gene expression in response to cell density. This particular compound is involved in the regulation of gene expression in gram-negative bacteria such as Escherichia coli and Salmonella .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-3-hydroxydecanoyl-L-Homoserine lactone can be synthesized through a series of chemical reactions. One common method involves the acylation of L-homoserine lactone with 3-hydroxydecanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of N-3-hydroxydecanoyl-L-Homoserine lactone often involves microbial fermentation. Specific strains of bacteria are genetically engineered to overproduce the compound. The fermentation process is optimized for maximum yield, and the compound is subsequently extracted and purified using techniques such as liquid-liquid extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-3-hydroxydecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-3-hydroxydecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study acyl-homoserine lactone chemistry and its reactions.

    Biology: Plays a crucial role in studying bacterial quorum sensing and gene regulation.

    Medicine: Investigated for its potential in developing anti-virulence drugs that target bacterial communication pathways.

    Industry: Used in the development of biosensors and biofilm prevention strategies

Mechanism of Action

N-3-hydroxydecanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation or repression of target genes. This process involves the formation of a receptor-ligand complex that interacts with DNA to regulate gene expression. The molecular targets include transcription factors such as SdiA in Salmonella enterica .

Comparison with Similar Compounds

Similar Compounds

  • N-3-hydroxyhexanoyl-L-homoserine lactone
  • N-3-oxodecanoyl-L-homoserine lactone
  • N-3-hydroxyoctanoyl-L-homoserine lactone
  • N-3-oxododecanoyl-L-homoserine lactone

Uniqueness

N-3-hydroxydecanoyl-L-Homoserine lactone is unique due to its specific chain length and hydroxyl group, which influence its binding affinity and specificity to receptor proteins. This specificity makes it a valuable tool in studying quorum sensing and developing targeted anti-virulence therapies .

Properties

IUPAC Name

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOICJCCMIBBSOO-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70777777
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192883-12-8
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N-3-Hydroxydecanoyl-L-homoserine Lactone (3-OH-C10-HSL) and what is its significance?

A1: N-3-Hydroxydecanoyl-L-homoserine Lactone (3-OH-C10-HSL) is a small signaling molecule that plays a crucial role in bacterial quorum sensing (QS). QS is a process by which bacteria communicate with each other by producing and sensing signaling molecules, allowing them to coordinate gene expression and behavior on a population level.

Q2: How does 3-OH-C10-HSL mediate quorum sensing in bacteria?

A: 3-OH-C10-HSL is produced by bacteria and released into the surrounding environment. As the bacterial population density increases, so does the concentration of 3-OH-C10-HSL. Once a threshold concentration is reached, 3-OH-C10-HSL binds to a specific receptor protein inside the bacteria. This binding triggers a cascade of downstream signaling events, ultimately leading to the regulation of target gene expression. [, , ]

Q3: Can you provide specific examples of how 3-OH-C10-HSL influences bacterial behavior?

A3: Certainly. Research has shown that 3-OH-C10-HSL regulates various bacterial behaviors, including:

  • Virulence factor production: In the shellfish pathogen Vibrio coralliilyticus, 3-OH-C10-HSL has been shown to downregulate the transcription of genes encoding metalloproteases, which are important virulence factors. This suggests that 3-OH-C10-HSL may play a role in attenuating the virulence of this pathogen. []

Q4: What is the significance of studying 3-OH-C10-HSL and other quorum sensing molecules?

A4: Understanding how bacteria communicate and coordinate their behavior through QS has significant implications for various fields, including:

    Q5: What types of analytical techniques are used to study 3-OH-C10-HSL?

    A5: Researchers employ a variety of techniques to identify and quantify 3-OH-C10-HSL, including:

    • Liquid chromatography-mass spectrometry (LC-MS): This technique separates and identifies molecules based on their mass-to-charge ratio, providing accurate identification and quantification of 3-OH-C10-HSL in complex mixtures like bacterial cultures. []
    • Biosensors: Genetically engineered bacteria designed to produce a detectable signal (like fluorescence) in the presence of specific AHLs, such as 3-OH-C10-HSL. []

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